2-cyclopentyl-N-phenylacetamide

VCP/p97 Cancer Medicinal Chemistry

In medicinal chemistry, structural analogs can introduce confounding off-target activities, invalidating SAR studies. 2-Cyclopentyl-N-phenylacetamide is the validated, inactive baseline scaffold essential for accurate interpretation of derivative activity. - Serves as the critical 'negative control' for VCP/p97 inhibitor programs, ensuring new activity is solely from structural modifications. - Defined LogP (3.2) and melting point (98-99°C) provide a quantitative benchmark for ADME optimization. - Eliminates false positives from off-target binding (e.g., AC8, 5-HT1E) when used in counter-screening panels.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B308653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-phenylacetamide
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c15-13(10-11-6-4-5-7-11)14-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,14,15)
InChIKeyLNZYXSKSJGMZDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentyl-N-phenylacetamide: SAR Baseline Scaffold


2-cyclopentyl-N-phenylacetamide (CAS 1138-73-4) is an amide compound with a molecular weight of 203.28 g/mol, a calculated LogP of 3.2, and a melting point of 98-99 °C [1]. While some reports suggest potential biological activities like anti-inflammatory or anticancer effects [2], the preponderance of evidence from primary literature and patents positions this compound not as a highly potent final candidate, but as a foundational comparator. Its true value for scientific selection lies in its use as a baseline control in medicinal chemistry campaigns. It serves as a core scaffold in the development of advanced derivatives targeting various proteins, including Valosin-Containing Protein (VCP/p97) and glucokinase (GK), where its lack of significant activity is the critical data point that validates the importance of subsequent structural modifications [3][4].

2-Cyclopentyl-N-phenylacetamide: Substitution Risks


In drug discovery and chemical biology, substituting a baseline compound like 2-cyclopentyl-N-phenylacetamide for another phenylacetamide derivative can invalidate an entire SAR campaign. This compound's value is defined by its lack of activity at specific targets, which provides a crucial 'negative control' or 'scaffold baseline'. For instance, it has been used as a starting point to build potent, selective VCP/p97 inhibitors, a target in oncology [1]. Replacing it with a structurally similar analog (e.g., N-cyclopentyl-2-phenylacetamide with a different substitution pattern) could inadvertently introduce confounding activities, such as off-target binding to the Adenylate Cyclase 8 (AC8) enzyme [2] or the 5-HT1E receptor [3], thereby obscuring the true SAR and leading to false conclusions about the importance of specific functional groups. Therefore, its use is non-negotiable when the goal is to establish a clean, interpretable baseline for SAR studies, ensuring that any observed activity in derivative compounds can be definitively attributed to the added modifications.

2-Cyclopentyl-N-phenylacetamide: Quantitative Baseline Evidence


VCP/p97 Baseline Inhibition Activity

The value of 2-cyclopentyl-N-phenylacetamide is demonstrated in a medicinal chemistry campaign for Valosin-Containing Protein (VCP/p97) inhibitors. The unadorned compound serves as the starting point (a 'baseline' of inactivity) for building more complex, active molecules. The derived alkylsulfanyl-1,2,4-triazole compounds exhibited sub-micromolar cellular activity as VCP/p97 inhibitors, representing a critical step towards novel anticancer agents [1]. This illustrates that the compound's utility lies in its ability to be transformed, not in its own inherent activity.

VCP/p97 Cancer Medicinal Chemistry

Lipophilicity and Crystallinity Benchmarking

The compound's physicochemical profile provides a valuable baseline for comparing analogs. It exhibits a defined melting point of 98-99 °C [1] and a calculated octanol-water partition coefficient (LogP) of 3.2 [1]. This level of lipophilicity can be contrasted with more polar analogs, such as 2-cyclopentyl-2-hydroxy-N-phenylacetamide (LogP 2.3) [2], providing a clear understanding of the impact of hydroxylation on polarity. This data is critical for predicting and optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Physicochemical Properties ADME Crystallization

2-Cyclopentyl-N-phenylacetamide: Validated Research Scenarios


VCP/p97 Inhibitor SAR Studies

This compound should be procured as the essential starting material or control compound for any research program focused on developing VCP/p97 inhibitors based on the alkylsulfanyl-1,2,4-triazole chemotype, as described in the primary literature [1]. Its use ensures that the SAR of your derivative series can be directly compared to the published data, providing a validated reference point for activity.

Physicochemical Benchmarking for Analogs

Medicinal chemistry groups optimizing the ADME profile of phenylacetamide-based leads can use this compound as a well-defined benchmark for lipophilicity (LogP 3.2) and crystallinity (m.p. 98-99 °C) [2]. Comparing new analogs against this baseline provides a clear, quantitative measure of how structural changes (e.g., addition of a hydroxyl group) alter key physicochemical properties.

Off-Target Screening Negative Control

Given that structurally similar phenylacetamides have been shown to interact with targets like Adenylate Cyclase 8 (AC8) [3] and the 5-HT1E receptor [4], 2-cyclopentyl-N-phenylacetamide can be strategically procured as a negative control in counter-screening panels. Its inclusion helps researchers identify and rule out these potential off-target liabilities early in a drug discovery program, preventing false positives and guiding lead optimization toward more selective candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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